N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide
Description
N-[1-(2-Benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by a pyrimidine core substituted with a benzylsulfanyl group and a trichloroethyl ether moiety.
Properties
IUPAC Name |
N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl3N3O2S/c1-17(2,3)14(25)24-15(18(19,20)21)26-13-9-10-22-16(23-13)27-11-12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLQQPKSRUSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=NC(=NC=C1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly through modulation of receptor activity and inhibition of specific biological pathways.
The compound is primarily noted for its role as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are critical in neurotransmission and have been implicated in various neurological disorders, including Alzheimer's disease. By modulating these receptors, the compound could potentially enhance cognitive function or provide neuroprotective effects against neurodegeneration .
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant antitumor and antimicrobial activities. The biological assays conducted on various cancer cell lines demonstrate that such compounds can inhibit cell proliferation effectively. For instance, studies have shown that derivatives containing the pyrimidine moiety can lead to substantial cytotoxic effects against lung cancer cells .
Antitumor Activity
In vitro studies have evaluated the compound's effectiveness against multiple cancer cell lines. The results from cytotoxicity assays indicated that the compound could significantly reduce cell viability in a dose-dependent manner. For example:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 6.26 |
| HCC827 (Lung) | 6.48 |
| NCI-H358 (Lung) | 20.46 |
This table summarizes the inhibitory concentrations (IC50) for various lung cancer cell lines, indicating promising antitumor activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed against both Gram-positive and Gram-negative bacteria. The findings suggest that it may possess a broad-spectrum antimicrobial effect, which could be beneficial in treating infections caused by resistant bacterial strains .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound showed improved cognitive performance and reduced amyloid plaque formation when administered over extended periods .
- Cancer Treatment : A study involving a combination therapy with this compound and standard chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy approaches .
Comparison with Similar Compounds
N-(3-Iodopyridin-4-yl)-2,2-Dimethylpropanamide ()
Comparison :
- Structural Similarity : Both compounds share the 2,2-dimethylpropanamide group, which confers metabolic stability due to steric hindrance.
- Key Differences : The iodopyridyl group in this analog replaces the benzylsulfanylpyrimidinyl-trichloroethyl moiety, resulting in lower molecular weight (320.13 vs. ~500 g/mol estimated for the target compound). The iodine atom may enhance halogen bonding interactions, while the trichloroethyl group in the target compound could increase lipophilicity and electrophilicity.
- Synthesis Efficiency : The 70% yield of this analog suggests that similar coupling strategies (e.g., palladium-catalyzed reactions) could optimize the target compound’s synthesis .
N-(4-Iodo(3-pyridyl))-2,2-Dimethylpropanamide ()
Comparison :
- Functional Group Impact : The iodo substituent on the pyridine ring may improve radioimaging or cytotoxic applications, whereas the benzylsulfanyl group in the target compound could modulate solubility (logP) and target specificity.
- Purity Benchmark : The 95.9% HPLC purity of this analog highlights the importance of rigorous purification for amide-containing compounds .
Cropropamide and Crotetamide ()
Comparison :
- Pharmacological Relevance : Unlike these analogs, the target compound’s pyrimidine core may confer kinase or protease inhibitory activity. The trichloroethyl group could enhance blood-brain barrier penetration compared to cropropamide’s simpler structure.
Key Research Findings and Implications
Synthesis Optimization : Palladium-catalyzed coupling (as in ) may improve the target compound’s yield, though the trichloroethyl group could introduce steric challenges .
Stability and Solubility : The pivalamide group in both the target compound and N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide enhances metabolic stability, but the trichloroethyl moiety may reduce aqueous solubility .
Pharmacological Potential: Structural analogs with pyrimidine/heterocyclic cores () often exhibit bioactivity, suggesting the target compound merits further testing in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
